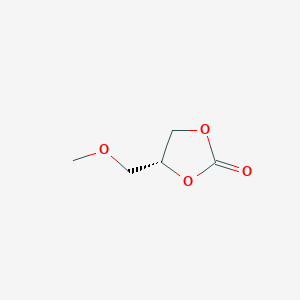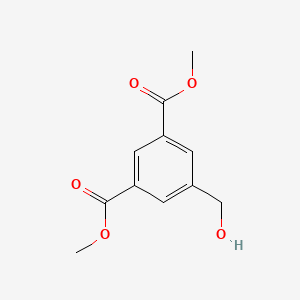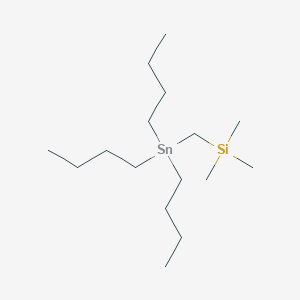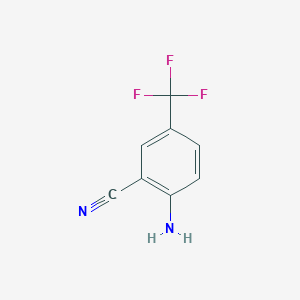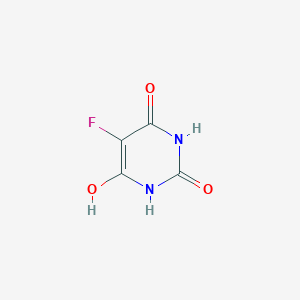
5-Fluoropyrimidine-2,4,6-triol
Übersicht
Beschreibung
5-Fluoropyrimidine-2,4,6-triol is a chemical compound with the molecular formula C4H3FN2O3 and a molecular weight of 146.08 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoropyrimidine-2,4,6-triol is 1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) . This indicates the presence of 4 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
5-Fluoropyrimidine-2,4,6-triol is a powder at room temperature . It has a molecular weight of 146.08 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Given that some fluoropyrimidines have shown antiviral properties, there’s potential for research into the use of 5-Fluoropyrimidine-2,4,6-triol as an antiviral agent.
- MilliporeSigma for chemical synthesis and material science aspects.
- MDPI and Frontiers for cancer treatment and pharmacogenomic applications.
- Springer Link for information on substituted fluoropyrimidines which may relate to the compound’s use in nucleic acid research and enzyme inhibition studies.
Wirkmechanismus
Target of Action
The primary target of 5-Fluoropyrimidine-2,4,6-triol is the enzyme thymidylate synthase (TS) . TS plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-Fluoropyrimidine-2,4,6-triol disrupts DNA synthesis, which is vital for cell replication .
Mode of Action
5-Fluoropyrimidine-2,4,6-triol exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting the synthesis of DNA and RNA .
Biochemical Pathways
5-Fluoropyrimidine-2,4,6-triol affects the pyrimidine catabolic pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then metabolized to form fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into DNA and RNA, disrupting their normal function and leading to cell death .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidine-2,4,6-triol involves its transformation to 5-fluorouracil (5-FU) and subsequent metabolic activation of 5-FU . The rate-limiting enzyme in 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD), plays a critical role in determining the metabolism and pharmacology of 5-FU . Variability in DPD activity in the population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-FU .
Result of Action
The molecular and cellular effects of 5-Fluoropyrimidine-2,4,6-triol’s action include the disruption of DNA and RNA synthesis, leading to cell death . The misincorporation of fluoronucleotides into DNA and RNA, and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS), contribute to the cytotoxicity of 5-Fluoropyrimidine-2,4,6-triol .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPGIDCCOBOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidine-2,4,6-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)


![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
